molecular formula C7H5ClF3NO B1427115 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine CAS No. 1163693-02-4

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1427115
CAS No.: 1163693-02-4
M. Wt: 211.57 g/mol
InChI Key: ZNFGHPBRWYMFNC-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine is a versatile organic compound characterized by the presence of a pyridine ring substituted with a chlorine atom at the 2-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available or easily synthesized precursors. One common approach is the halogenation of 4-methoxy-3-(trifluoromethyl)pyridine followed by chlorination. The reaction conditions for these steps often require the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as flow chemistry can be employed to optimize reaction conditions, minimize by-products, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to the desired transformation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Chloro-4-methoxy-3-(trifluoromethyl)pyridine finds applications in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxy-pyridine

  • 3-(Trifluoromethyl)pyridine

  • 2-Chloro-3-(trifluoromethyl)pyridine

Properties

IUPAC Name

2-chloro-4-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFGHPBRWYMFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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